2-Phenylethyl 0750585

Description

These compounds are characterized by a phenylethyl (C₆H₅-CH₂-CH₂-) moiety attached to functional groups such as esters or heterocyclic systems.

- In Fermentation Products: 2-Phenylethyl esters, such as 2-phenylethyl acetic acid ester (phenethyl acetate), are volatile aromatic compounds produced during yeast fermentation. They contribute to fruity and floral notes in beverages like beer .

- In Agarwood: 2-(2-Phenylethyl)chromones are pharmacologically active chromone derivatives found in agarwood resin. They are critical to agarwood’s medicinal properties and fragrance .

While the identifier "0750585" remains ambiguous, this article assumes the compound is a 2-phenylethyl derivative with structural or functional relevance to the discussed classes.

Properties

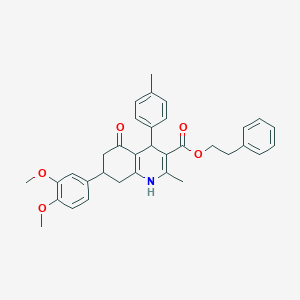

Molecular Formula |

C34H35NO5 |

|---|---|

Molecular Weight |

537.6g/mol |

IUPAC Name |

2-phenylethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C34H35NO5/c1-21-10-12-24(13-11-21)32-31(34(37)40-17-16-23-8-6-5-7-9-23)22(2)35-27-18-26(19-28(36)33(27)32)25-14-15-29(38-3)30(20-25)39-4/h5-15,20,26,32,35H,16-19H2,1-4H3 |

InChI Key |

RRTDZEVCPPHMHY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OCCC5=CC=CC=C5)C |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OCCC5=CC=CC=C5)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

2-Phenylethyl Acetic Acid Ester (Phenethyl Acetate)

- Structure : Phenethyl group linked to an acetate ester.

- Molecular Weight : 164.2 g/mol.

- Source : Generated during beer fermentation via yeast metabolism .

- Role : Imparts honey-like aroma in beverages.

Hexanoic Acid Ethyl Ester Structure: Ethyl ester of hexanoic acid. Molecular Weight: 144.21 g/mol. Source: Fermentation byproduct in beer . Role: Contributes pineapple-like notes.

Comparison Table: Structural Properties of 2-Phenylethyl Esters

| Compound | Molecular Weight (g/mol) | Functional Group | Primary Source | Aromatic Profile |

|---|---|---|---|---|

| 2-Phenylethyl Acetic Acid Ester | 164.2 | Ester | Yeast fermentation | Floral, honey-like |

| Hexanoic Acid Ethyl Ester | 144.21 | Ester | Yeast fermentation | Pineapple, fruity |

2-(2-Phenylethyl) Chromones

Key Compounds:

2-(2-Phenylethyl)chromone (Base Structure)

- Structure : Chromone core (benzopyran-4-one) linked to a phenylethyl group.

- Molecular Weight : 250 g/mol (base).

- Substituents : Typically methoxy (-OCH₃) or hydroxy (-OH) groups.

- Source : Agarwood resin, induced by fungal infection or physical damage .

5,6-Dimethoxy-2-(2-phenylethyl)chromone

Comparison Table: Structural Properties of 2-(2-Phenylethyl) Chromones

| Compound | Molecular Weight (g/mol) | Substituents | Source | Pharmacological Role |

|---|---|---|---|---|

| Base 2-(2-Phenylethyl)chromone | 250 | None | Agarwood | Fragrance foundation |

| 5,6-Dimethoxy Derivative | 310 | 2 methoxy groups | Fungal-induced agarwood | Antioxidant, anti-inflammatory |

Functional Comparison with Analogous Compounds

Volatile Esters vs. Chromones

2-Phenylethyl Esters :

2-(2-Phenylethyl)chromones :

Sesquiterpenes (Functional Analogues in Agarwood)

- Role : Sesquiterpenes dominate agarwood fragrance, whereas chromones drive pharmacological activity.

- Content : Sesquiterpenes constitute 55–76% in induced agarwood, while chromones range from 13–76% .

Research Findings and Analytical Data

GC-MS Characterization

- 2-Phenylethyl Esters : Identified via HS-SPME-GC-MS in beer, with NIST 14 database matching .

- 2-(2-Phenylethyl)chromones: Characterized by diagnostic fragmentation patterns (e.g., cleavage of CH₂-CH₂ bond between chromone and phenyl groups) and molecular ion analysis .

Induction Method Impact (Agarwood Chromones)

| Induction Method | Total Sesquiterpenes + Chromones (%) | Chromones (%) |

|---|---|---|

| D1 | 55.82 | ~30 |

| F2 | 75.97 | ~60 |

| CK (Control) | 13.71 | <10 |

Data adapted from agarwood induction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.